molecular formula C16H18ClNO6 B4004575 3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid

3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid

Cat. No.: B4004575
M. Wt: 355.77 g/mol
InChI Key: KOOMSMLINRNOQM-UHFFFAOYSA-N
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Description

3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid is a complex organic compound that combines a chlorophenoxy group, a furan ring, and an amine group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential pharmacological properties, such as its ability to interact with specific biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against certain diseases or conditions.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Introduction of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using furan-2-ylmethylamine.

    Formation of the final product: The final step involves the reaction of the intermediate with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amine group.

    Reduction: Reduction reactions can occur at the chlorophenoxy group and the amine group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid would depend on its specific applications. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenoxy)propan-1-amine: Lacks the furan ring and oxalic acid component.

    N-(furan-2-ylmethyl)propan-1-amine: Lacks the chlorophenoxy group and oxalic acid component.

    3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine: Lacks the oxalic acid component.

Uniqueness

The presence of both the chlorophenoxy group and the furan ring in the same molecule, along with the formation of the oxalate salt, makes 3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid unique. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2.C2H2O4/c15-12-4-6-13(7-5-12)17-10-2-8-16-11-14-3-1-9-18-14;3-1(4)2(5)6/h1,3-7,9,16H,2,8,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMSMLINRNOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid
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3-(4-chlorophenoxy)-N-(furan-2-ylmethyl)propan-1-amine;oxalic acid

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